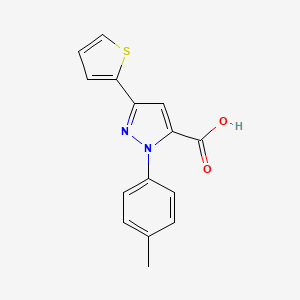

2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid

説明

2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C15H12N2O2S and its molecular weight is 284.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid, also known by its CAS number 618382-78-8, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, anticancer, and antimicrobial agent. This article reviews the current understanding of its biological activity, supported by data tables and research findings.

- Molecular Formula : C15H12N2O2S

- Molecular Weight : 284.33 g/mol

- CAS Number : 618382-78-8

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

In a comparative study, derivatives of this compound showed significant inhibition of cell proliferation and induced apoptosis in cancer cells. The mechanism appears to involve the inhibition of specific kinases associated with cancer progression.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives generally exhibit inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

| Compound | COX Inhibition | Selectivity Index | Study Reference |

|---|---|---|---|

| 2-(4-Methylphenyl)-... | Moderate | N/A | |

| Other Pyrazole Derivatives | High | 8.22 |

Studies suggest that this compound can effectively reduce inflammation in vivo, demonstrating potential as a therapeutic agent for conditions like arthritis.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented, with some studies showing activity against bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Study Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

- Anticancer Study : A study conducted by Xia et al. demonstrated that derivatives of this compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM, highlighting its potential in lung cancer therapy.

- Inflammation Model : In a carrageenan-induced paw edema model, compounds structurally related to this compound exhibited significant anti-inflammatory effects, supporting further exploration for treating inflammatory diseases.

科学的研究の応用

Agricultural Chemistry

Fungicides and Herbicides Development

This compound serves as a key intermediate in the synthesis of innovative fungicides and herbicides. Its application in agricultural chemistry focuses on enhancing crop protection while minimizing environmental impact. Research indicates that derivatives of this compound exhibit antifungal activity against several phytopathogenic fungi, making it a valuable asset in developing effective crop protection agents .

Case Study: Antifungal Activity

In a study assessing various pyrazole derivatives, compounds similar to 2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid demonstrated significant antifungal properties against pathogens such as Colletotrichum orbiculare and Fusarium moniliforme. The effective concentration (EC50) values were notably lower than those of existing fungicides like boscalid, indicating superior efficacy .

Pharmaceutical Development

Bioactivity in Inflammatory Diseases

The compound is also explored for its role as an intermediate in synthesizing pharmaceuticals targeting inflammatory diseases. Its structural characteristics contribute to bioactivity that can inhibit various inflammatory pathways .

Case Study: Inhibition of Aryl Hydrocarbon Receptor (AhR)

Research involving a related compound revealed its ability to inhibit the AhR, which mediates toxic effects from environmental pollutants like TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin). This inhibition prevents the expression of cytochrome P450 enzymes associated with liver toxicity and other adverse effects . This highlights the potential therapeutic applications of pyrazole derivatives in mitigating environmental toxin effects.

Material Science

Advanced Materials Development

The compound is being investigated for its potential in creating advanced materials, particularly polymers and coatings that exhibit enhanced durability and resistance to degradation. Its unique chemical structure allows for modifications that can lead to materials with tailored properties for specific applications .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition and receptor interactions. These studies provide insights into metabolic pathways and disease mechanisms, contributing to the understanding of various biological processes .

Analytical Chemistry Applications

Additionally, this compound acts as a standard reference material in chromatographic techniques, aiding in the accurate quantification of related compounds in complex mixtures. This application is crucial for ensuring the reliability of analytical results in both research and industrial settings .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Agricultural Chemistry | Synthesis of fungicides/herbicides | Superior antifungal activity against pathogens |

| Pharmaceutical Development | Intermediate for anti-inflammatory drugs | Inhibits AhR, preventing toxic effects |

| Material Science | Development of advanced polymers/coatings | Enhanced durability and resistance properties |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Analytical Chemistry | Standard reference material for chromatographic techniques | Ensures accuracy in quantification |

特性

IUPAC Name |

2-(4-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-10-4-6-11(7-5-10)17-13(15(18)19)9-12(16-17)14-3-2-8-20-14/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTZYVJMWLADLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355653 | |

| Record name | 2-(4-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618382-78-8 | |

| Record name | 1-(4-Methylphenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618382-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。